2-Chloro-2H,4H-naphtho[1,2-D][1,3,2]dioxaphosphinin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2H,4H-naphtho[1,2-D][1,3,2]dioxaphosphinin-4-one is a chemical compound known for its unique structure and reactivity. It contains a phosphorus atom within a dioxaphosphinin ring, making it a valuable reagent in various chemical reactions, particularly in phosphorylation and phosphitylation processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2H,4H-naphtho[1,2-D][1,3,2]dioxaphosphinin-4-one typically involves the reaction of salicylic acid with phosphorus trichloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2H,4H-naphtho[1,2-D][1,3,2]dioxaphosphinin-4-one undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom.
Phosphorylation and Phosphitylation: It is used to introduce phosphate groups into organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, amines, and other nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions are phosphorylated or phosphitylated organic compounds, which are valuable intermediates in the synthesis of nucleotides and other biologically active molecules .
Wissenschaftliche Forschungsanwendungen
2-Chloro-2H,4H-naphtho[1,2-D][1,3,2]dioxaphosphinin-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Chloro-2H,4H-naphtho[1,2-D][1,3,2]dioxaphosphinin-4-one involves the formation of a reactive intermediate that can transfer a phosphate group to a target molecule. This process typically involves the activation of the phosphorus atom, followed by nucleophilic attack by the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: This compound is structurally similar but lacks the naphthalene ring, making it less complex.
Salicyl chlorophosphite: Another related compound used in phosphorylation reactions.
Uniqueness
2-Chloro-2H,4H-naphtho[1,2-D][1,3,2]dioxaphosphinin-4-one is unique due to its naphthalene ring, which provides additional stability and reactivity. This structural feature makes it particularly useful in complex organic synthesis and biochemical applications .
Eigenschaften
CAS-Nummer |
352662-32-9 |
---|---|
Molekularformel |
C11H6ClO3P |
Molekulargewicht |
252.59 g/mol |
IUPAC-Name |
2-chlorobenzo[h][1,3,2]benzodioxaphosphinin-4-one |
InChI |
InChI=1S/C11H6ClO3P/c12-16-14-10-8-4-2-1-3-7(8)5-6-9(10)11(13)15-16/h1-6H |
InChI-Schlüssel |
LHTRUXNZDHBUGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2OP(OC3=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.